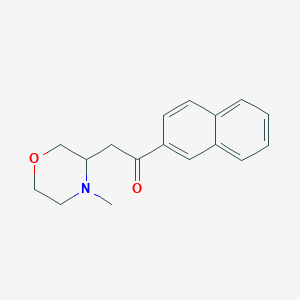
2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one is a synthetic organic compound that features a morpholine ring substituted with a methyl group and a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one typically involves the following steps:
Formation of the Morpholine Ring: Starting from a suitable precursor, the morpholine ring is synthesized and methylated.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a coupling reaction, often using a Grignard reagent or a similar organometallic compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce various functional groups onto the naphthalene ring.
科学的研究の応用
Chemistry
In chemistry, 2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating specific diseases.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or advanced coatings.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it acts as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity.
類似化合物との比較
Similar Compounds
2-(4-Methylmorpholin-3-yl)-1-(phenyl)ethan-1-one: Similar structure but with a phenyl group instead of a naphthalene moiety.
2-(4-Methylmorpholin-3-yl)-1-(benzyl)ethan-1-one: Features a benzyl group instead of a naphthalene moiety.
Uniqueness
The presence of the naphthalene moiety in 2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one might confer unique properties, such as enhanced aromaticity or specific interactions with biological targets, distinguishing it from similar compounds.
特性
CAS番号 |
666190-71-2 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
2-(4-methylmorpholin-3-yl)-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C17H19NO2/c1-18-8-9-20-12-16(18)11-17(19)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,16H,8-9,11-12H2,1H3 |
InChIキー |
PFXNIHKEDHNOOM-UHFFFAOYSA-N |
正規SMILES |
CN1CCOCC1CC(=O)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


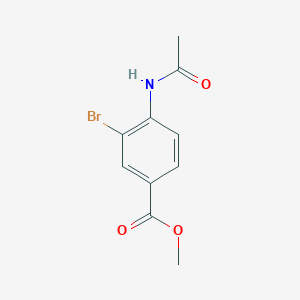

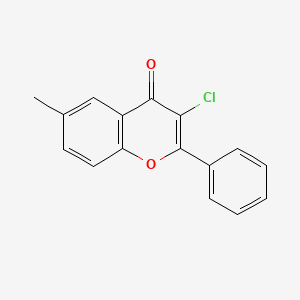
![3-Bromo-5-phenylpyrazolo[1,5-A]pyridine](/img/structure/B15064487.png)
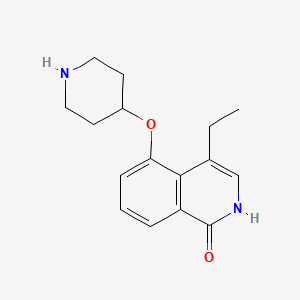
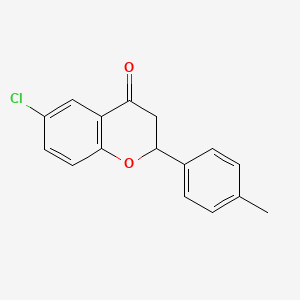
![Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15064496.png)
![N'-[(Methoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15064499.png)

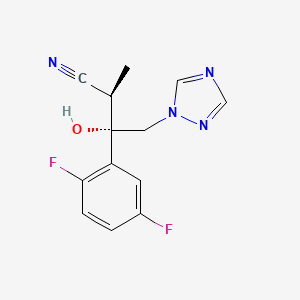
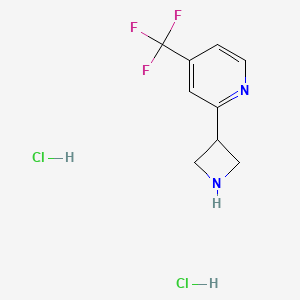
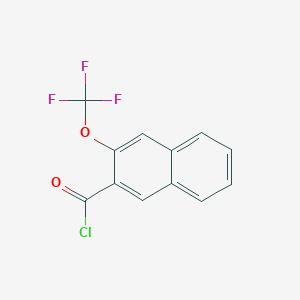
![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)

